molecular formula C11H15NO5S2 B12955727 (2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate CAS No. 188111-65-1

(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate

Katalognummer: B12955727
CAS-Nummer: 188111-65-1
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: NIICFRFOJSVXLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate: is a chemical compound with a complex structure that includes both isoindolin and methanesulfonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate typically involves multiple steps. One common method includes the reaction of isoindolin derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted isoindolin compounds .

Wissenschaftliche Forschungsanwendungen

(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-(Methylsulfonyl)phenyl)methyl methanesulfonate
  • (2-(Methylsulfonyl)benzyl)methyl methanesulfonate
  • (2-(Methylsulfonyl)indol-5-yl)methyl methanesulfonate

Uniqueness

(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindolin core differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Eigenschaften

CAS-Nummer

188111-65-1

Molekularformel

C11H15NO5S2

Molekulargewicht

305.4 g/mol

IUPAC-Name

(2-methylsulfonyl-1,3-dihydroisoindol-5-yl)methyl methanesulfonate

InChI

InChI=1S/C11H15NO5S2/c1-18(13,14)12-6-10-4-3-9(5-11(10)7-12)8-17-19(2,15)16/h3-5H,6-8H2,1-2H3

InChI-Schlüssel

NIICFRFOJSVXLV-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)COS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.